molecular formula C22H26N6O2 B6461555 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-[4-(propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549045-67-0

2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-[4-(propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6461555
CAS No.: 2549045-67-0
M. Wt: 406.5 g/mol
InChI Key: OVZIHMSPNPOUTI-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a fused triazolo[4,3-b]pyridazine core linked to an octahydropyrrolo[3,4-c]pyrrole scaffold and a 4-(propan-2-yloxy)benzoyl substituent. The 4-(propan-2-yloxy)benzoyl group enhances lipophilicity, which may influence bioavailability and membrane permeability .

Properties

IUPAC Name

[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14(2)30-19-6-4-16(5-7-19)22(29)27-12-17-10-26(11-18(17)13-27)21-9-8-20-24-23-15(3)28(20)25-21/h4-9,14,17-18H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZIHMSPNPOUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes for the compound typically involve multi-step organic synthesis techniques. Here’s a potential synthetic route:

  • Initial Ring Formation: : The synthesis begins with the construction of the octahydropyrrolo[3,4-c]pyrrole core. This can be achieved through a cyclization reaction involving a suitable dipeptide precursor.

  • Functional Group Modification: : The pyridazine ring system can be introduced through a nucleophilic substitution reaction, where appropriate halogenated precursors react with 1,2,4-triazoles in the presence of a strong base.

  • Final Functionalization:

Industrial production methods would involve scaling up these reactions while optimizing conditions for yield, purity, and cost-effectiveness. This could mean using continuous flow reactors for more efficient thermal management and reaction control.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized at the triazole ring to form various N-oxide derivatives. Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the benzoyl group may yield alcohol derivatives. Typical reagents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : The presence of reactive sites on the ring systems allows for electrophilic or nucleophilic substitution reactions. Common reagents are halides and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the site and type of reaction, often leading to derivatives with altered electronic properties and biological activities.

Scientific Research Applications

The compound has significant applications in various fields:

  • Chemistry: : Used as a building block for more complex molecules, aiding in the synthesis of new materials with specific properties.

  • Biology: : Serves as a probe for studying enzyme interactions due to its ability to interact with multiple biological targets.

  • Medicine: : Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities, owing to its structural complexity.

  • Industry: : Utilized in the development of novel catalysts or as a precursor for functionalized materials in the manufacture of electronics or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action is dictated by its ability to interact with molecular targets and pathways:

  • Molecular Targets: : It may bind to enzymes or receptors, inhibiting or modifying their activity. For example, it could inhibit a kinase by mimicking its natural substrate.

  • Pathways Involved: : By interfering with signaling pathways, it can alter cellular processes such as apoptosis, cell cycle progression, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound’s closest analogues include triazolo-thiadiazines, pyrrolothiazolopyrimidines, and isoxazolo-pyrrolo systems (Table 1). Key structural differences lie in the heterocyclic cores and substituent patterns:

Compound Name Core Heterocycle Key Substituents Synthesis Method Reference
2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-[4-(propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrole Triazolo[4,3-b]pyridazine + octahydropyrrolo-pyrrole 4-(propan-2-yloxy)benzoyl, 3-methyl Likely multi-step cyclization/condensation
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6) Triazolo[3,4-b]thiadiazine + pyrrolothiazolopyrimidine 4-Methoxyphenyl, phenyl Reaction of hydrazide with monochloroacetic acid
4-(1H-indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole (5) Isoxazolo-pyrrole Indol-3-yl, 3-methyl Condensation of isoxazol-5-amine with chloroethanone
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole Thiazolo-pyrrolo-pyrrole 4-Methoxyphenyl, phenylsulfonyl Multi-step cyclization (X-ray confirmed)

Key Observations :

  • Heterocyclic Core Influence : The triazolo-pyridazine in the target compound provides a planar, electron-deficient aromatic system, contrasting with the thiazolo or isoxazolo rings in analogues, which may alter π-π stacking and solubility .
Spectral and Physicochemical Comparisons

NMR Analysis :

  • In , NMR chemical shifts for regions A (positions 39–44) and B (positions 29–36) varied significantly between analogues, suggesting substituent-induced electronic changes. For the target compound, the 4-(propan-2-yloxy)benzoyl group would likely cause downfield shifts in aromatic protons (δ 7.5–8.5 ppm) and distinct splitting patterns due to the isopropyloxy group .
  • The octahydropyrrolo-pyrrole system’s protons (e.g., NH and CH2 groups) would resonate near δ 2.5–4.0 ppm, similar to the thiazolo-pyrrolo-pyrrole in .

Molecular Descriptors :

  • LogP : The 4-(propan-2-yloxy)benzoyl group likely raises the calculated logP (>3.5), indicating higher lipophilicity than methoxy- or sulfonyl-bearing analogues (logP ~2.0–3.0) .

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